(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
Description
(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate (CAS: 885321-46-0) is a chiral morpholine derivative featuring a tert-butyl ester at the 4-position and a methyl ester at the 3-position of the morpholine ring. Its IUPAC name is 4-O-tert-butyl 3-O-methyl (3R)-morpholine-3,4-dicarboxylate, and it is widely used as a synthetic intermediate in pharmaceuticals and asymmetric catalysis due to its stereochemical rigidity and protective group utility . The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |
InChI Key |
NAPZVCIFIQJJOJ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Morpholine Ring Formation
The morpholine scaffold is typically derived from cyclic ether precursors or via cyclization of linear intermediates. For 3-methylmorpholine derivatives, a common approach involves the ring-opening of lactams or aziridines followed by re-cyclization under controlled conditions. For example, γ-lactams can undergo nucleophilic attack by ethanolamine derivatives, facilitating ring expansion to form the morpholine skeleton. Alternatively, Mitsunobu reactions have been employed to construct stereodefined morpholine rings, though this method requires chiral auxiliaries or catalysts to achieve enantiomeric excess.
Esterification and Protecting Group Strategies
Following ring formation, the introduction of ester groups at positions 3 and 4 necessitates careful protecting group management. The tert-butyl ester is often installed first due to its bulkiness, which can hinder subsequent reactions at the adjacent position. A proven method involves treating the morpholine diacid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid (HClO4) , which selectively esterifies the 4-position carboxyl group. The methyl ester is then introduced via methyl chloride or diazomethane in a base-mediated reaction, though milder alternatives like trimethylsilyl chloride (TMSCl) may reduce side reactions.
Table 1: Representative Esterification Conditions for Morpholine Derivatives
| Ester Group | Reagent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| tert-Butyl | tert-Butyl acetate | HClO4, RT, 18h | 70–85 | |
| Methyl | Methyl chloride | K2CO3, DMF, 0°C to RT | 65–78 | |
| Methyl | Diazomethane | Et2O, 0°C, 2h | >90 |
Key Reaction Steps and Optimization
Sequential Esterification
A critical challenge lies in achieving regioselective esterification without cross-reactivity. Computational modeling of the morpholine diacid’s electronic environment reveals that the 4-position carboxyl exhibits higher acidity due to proximity to the ether oxygen, making it more reactive toward tert-butylation. This selectivity allows for a stepwise approach:
-
tert-Butylation at C4 : As demonstrated in prodrug syntheses, tert-butyl acetate reacts with the diacid under acidic conditions, yielding the mono-esterified intermediate.
-
Methylation at C3 : The remaining carboxyl group is methylated using methyl chloride in dimethylformamide (DMF) with potassium carbonate as a base, avoiding over-alkylation.
Stereochemical Control
The (R) -configuration at the 3-methyl position demands enantioselective synthesis. Chiral pool synthesis leveraging L-pyroglutamic acid derivatives has been successful for related morpholine compounds. Alternatively, asymmetric hydrogenation of enamine intermediates using Ru-BINAP catalysts achieves enantiomeric excesses >95%.
Analytical Techniques for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR are indispensable for tracking esterification progress and confirming regiochemistry. Key diagnostic signals include:
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring the (R) -configuration is retained post-synthesis. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) achieve baseline separation.
Comparative Analysis with Related Morpholine Derivatives
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The compound undergoes hydrolysis and transesterification at its carboxylate groups under controlled conditions:
Ring-Opening Reactions
The morpholine ring participates in nucleophilic ring-opening under acidic or reductive conditions:
Functionalization at the Nitrogen Center
The morpholine nitrogen exhibits limited nucleophilicity due to electron-withdrawing ester groups but can react under forcing conditions:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, NaH, DMF, 50°C | Quaternary ammonium salts (low yields) |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated product (traces detected) |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structural features allow it to act as a chiral building block in the synthesis of bioactive molecules.
Case Studies
- Synthesis of Antiviral Agents:
- Anticancer Research:
Material Science
In material science, this compound has been investigated for its potential use in polymer synthesis.
Applications
- Polymer Additive:
Organic Synthesis
This compound is also valuable in organic synthesis as a versatile reagent.
Synthetic Pathways
- Asymmetric Synthesis:
- Functionalization Reactions:
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of antiviral and anticancer agents | Acts as a chiral building block |
| Material Science | Plasticizer in polymer formulations | Enhances thermal stability |
| Organic Synthesis | Asymmetric synthesis and functionalization reactions | Versatile reagent for complex molecules |
Mechanism of Action
The mechanism of action of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The (R)-enantiomer is often compared to its (S)-enantiomer (CAS: 215917-98-9), which shares identical molecular weight and formula but differs in spatial configuration. Enantiomeric pairs like these are critical in drug development, as their biological activities can diverge significantly despite similar physicochemical properties .
Substituent Variations
Thiomorpholine Analogs
Replacing the oxygen atom in the morpholine ring with sulfur yields 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2). This substitution increases molecular weight to 275.36 g/mol (C₁₂H₂₁NO₄S) and alters electronic properties, reducing solubility in polar solvents due to sulfur’s lower electronegativity .
Dimethylmorpholine Derivatives
Boc-Protected Variants
Compounds like (R)-4-tert-butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate (CAS: 1439922-07-2) introduce additional dimethyl groups at the 6-position, further modifying steric and electronic profiles while retaining the tert-butyl protective group .
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate | 885321-46-0 | C₁₁H₁₉NO₅ | 245.27 | Chiral tert-butyl/methyl esters |
| (S)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate | 215917-98-9 | C₁₁H₁₉NO₅ | 245.27 | Enantiomeric configuration |
| 4-Tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | 859833-24-2 | C₁₂H₂₁NO₄S | 275.36 | Sulfur substitution, reduced polarity |
| 4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate | 1416437-94-9 | C₁₃H₂₃NO₅ | 273.33 | Increased steric bulk |
| (R)-4-Tert-butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate | 1439922-07-2 | C₁₃H₂₃NO₅ | 273.33 | Dual methyl groups at 6-position |
Biological Activity
(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known by its CAS number 1447240-83-6, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₁NO₅
- Molecular Weight : 259.30 g/mol
- Structure : The compound features a morpholine ring substituted with tert-butyl and methyl groups, contributing to its unique biological properties.
Research indicates that this compound may inhibit specific isoforms of Class I PI3-kinase enzymes. This inhibition is significant because PI3-kinase signaling is implicated in various cellular processes, including cell proliferation and survival, particularly in cancerous cells .
Key Findings:
- Inhibition of Tumorigenesis : The compound exhibits potent inhibitory activity against Class I PI3-kinase isoforms, particularly PI3Kα and PI3Kβ. This selective inhibition may help in managing conditions like chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) by reducing tumor cell invasion and metastasis .
- Anti-inflammatory Effects : In addition to its anti-tumor properties, the compound may also play a role in mitigating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune cell activity through PI3-kinase pathways .
Biological Activity Data
The following table summarizes relevant biological activities and findings associated with this compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in mouse models of CLL by inhibiting PI3K signaling pathways. This suggests a promising avenue for developing targeted cancer therapies .
- Inflammatory Diseases : Another investigation indicated that the compound could alleviate symptoms in models of rheumatoid arthritis by decreasing inflammatory cytokine production through its action on immune cells .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via stereoselective ring-expansion reactions or multicomponent condensation. For example, base-promoted reactions using morpholine derivatives and tert-butyl dicarbonate can yield the desired product. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate gradients) is critical for isolating the enantiomerically pure product .
Q. What purification techniques are effective for isolating (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, and how is structural confirmation achieved?
- Methodological Answer : Column chromatography (silica gel, 10:1 petroleum ether/ethyl acetate) is standard for purification. Structural confirmation relies on - and -NMR to verify ester groups and tert-butyl/methyl substituents. High-Resolution Mass Spectrometry (HRMS) with ESI ionization validates molecular weight (e.g., [M+Na] peaks) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature. The compound is stable under ambient conditions but may degrade in prolonged exposure to moisture or acidic/basic environments. Avoid aqueous solutions unless explicitly required .
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what analytical methods resolve data contradictions in stereochemical assignments?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Compare retention times with (S)-enantiomer standards (e.g., CAS 215917-98-9) . Discrepancies in optical rotation or NMR coupling constants may arise from residual solvents; use -NMR decoupling experiments or X-ray crystallography for unambiguous confirmation .
Q. What role does (R)-4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate play in synthesizing heterocyclic compounds, such as quinolines or pyrroles?
- Methodological Answer : The morpholine ring serves as a chiral auxiliary in ring-expansion reactions. For example, under basic conditions, it reacts with indolones or acetylenedicarboxylates to form substituted quinolines. The tert-butyl ester enhances solubility in nonpolar solvents, facilitating regioselective C–N bond formation .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in catalytic asymmetric synthesis?
- Methodological Answer : The bulky tert-butyl group minimizes racemization during reactions by sterically shielding the chiral center. Computational studies (DFT) can model its electronic effects on transition states, particularly in Pd-catalyzed cross-couplings or cycloadditions. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended .
Q. What ecological and handling risks are associated with this compound, and how can researchers mitigate them?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
